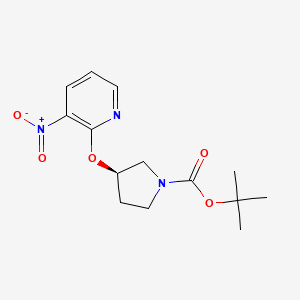

(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

Descripción

(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1286208-30-7) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 3-nitropyridin-2-yloxy substituent. The compound is commercially available in industrial-grade purity (99%) and is sold in bulk quantities (25 kg/drum), indicating its utility as a synthetic intermediate in pharmaceuticals or agrochemicals . Its stereochemistry (R-configuration) is critical for applications requiring enantioselective interactions, such as enzyme inhibition or receptor binding.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFLNSWDDBREJL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Nitropyridine Moiety: This step involves the nucleophilic substitution of a halogenated pyridine with a nitro group.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

Reduction: Formation of an amine from the nitro group.

Substitution: Introduction of various substituents on the pyridine ring.

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the most promising applications of (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is its potential antitumor activity. Research indicates that derivatives of this compound may exhibit significant inhibitory effects against various cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC). For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation and induce apoptosis in TNBC cell lines, suggesting a mechanism that could be explored for therapeutic development .

Synthesis of Novel Compounds

(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical modifications allows for the creation of diverse derivatives with tailored pharmacological properties. For example, it can be used in the synthesis of other pyridine and pyrrolidine derivatives that possess enhanced biological activities .

Structure-Activity Relationship Studies

The compound is also valuable in structure-activity relationship (SAR) studies, where modifications to its structure can lead to insights regarding the relationship between chemical structure and biological activity. These studies are critical for optimizing lead compounds in drug discovery processes .

Case Studies and Research Findings

- Antitumor Evaluation : A recent study evaluated a series of pyridine derivatives, including those based on (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, demonstrating significant growth inhibition in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The most promising compounds showed GI50 values below 10 µM, indicating potent antitumor effects without significant toxicity to non-tumorigenic cells .

- Synthetic Pathways : Researchers have successfully synthesized various derivatives from (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate using methods like Suzuki-Miyaura coupling, which allows for the introduction of diverse functional groups that can enhance biological activity .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Driven Functional Differences

The target compound is distinguished by its 3-nitro-pyridinyloxy group. Key analogs and their substituent effects are summarized below:

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on analogous structures.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3-nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution (e.g., in coupling reactions). In contrast, methoxy (CAS 1186311-18-1) or unsubstituted pyridine (CAS 1417789-79-7) analogs lack this activation, limiting their utility in certain synthetic pathways .

- Halogenated derivatives (e.g., 6-iodo in CAS 1186311-18-1) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), but their higher molecular weight (434.27 vs. ~325.3) may complicate purification .

Steric and Protecting Group Effects :

- The tert-butyldimethylsilyl (TBS) group in CAS 1203499-53-9 provides steric protection for hydroxyl moieties, enabling selective deprotection in multi-step syntheses. The target compound lacks such protection, suggesting its use in simpler transformations .

Chirality and Bioactivity :

Pricing and Commercial Availability

- Industrial vs. Research Grades : The target compound is marketed for large-scale use (25 kg/drum), whereas analogs like CAS 1417789-79-7 are sold in milligram quantities ($400/g), reflecting their niche research applications .

- Cost Drivers : Halogenated (e.g., iodo) and silyl-protected derivatives command premium pricing due to synthetic complexity and protective group strategies .

Actividad Biológica

(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS Number: 70874-14-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is . The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitropyridine moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 293.32 g/mol |

| CAS Number | 70874-14-5 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed, dry, 2–8°C |

Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate exhibit significant antibacterial properties. For instance, derivatives containing nitropyridine structures have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Inhibition of Kinases

Research has also focused on the inhibition of specific kinases associated with various diseases. Compounds with similar scaffolds have been evaluated for their ability to inhibit receptor tyrosine kinases, which play crucial roles in cancer progression. For example, studies on related compounds have demonstrated that they can inhibit mutant forms of proteins like KIT and PDGFRA, which are involved in certain cancers .

Structure-Activity Relationships (SAR)

The biological activity of (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can be influenced by modifications to its structure. Key findings include:

- Nitro Group Positioning : The position of the nitro group on the pyridine ring significantly affects the compound's potency against bacterial strains.

- Substituent Variations : Alterations in the tert-butyl group or the pyrrolidine ring can enhance or diminish biological activity.

- Pyridine Derivatives : The presence of various heterocyclic rings has been associated with improved pharmacological profiles .

Case Study 1: Antibacterial Efficacy

A study evaluating a series of nitropyridine derivatives revealed that (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate exhibited an MIC of approximately 2 µM against Staphylococcus aureus, indicating strong antibacterial potential .

Case Study 2: Kinase Inhibition

Another investigation into kinase inhibitors highlighted that compounds structurally similar to (R)-tert-butyl derivatives effectively inhibited the activity of mutant kinases at subnanomolar concentrations, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-chloro-3-nitropyridine under basic conditions (e.g., triethylamine or DMAP) in dichloromethane at 0–20°C . Cooling and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions.

- Key Data : Yields vary depending on stoichiometry and reaction time. For analogous compounds, yields of 50–92% have been reported using flash chromatography for purification .

Q. How is the compound purified, and what analytical techniques confirm its identity?

- Purification : Flash column chromatography (e.g., hexane/EtOAC or CHCl3/EtOH gradients) is typically employed .

- Characterization :

- NMR : ¹H and ¹³C NMR are used to confirm stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine and pyridine rings show distinct splitting patterns .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C14H20N3O5: 310.1399) .

- HPLC : Purity >95% is achievable with optimized gradients .

Q. What are the recommended storage conditions for this compound?

- Stability : Store at 2–8°C in airtight, light-protected containers. The tert-butyl ester group is sensitive to prolonged exposure to moisture or acidic conditions, which can hydrolyze the carbamate .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Strategies :

- Temperature Control : Lowering reaction temperature to 0°C during sulfonylation steps reduces byproduct formation .

- Catalysis : DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in dichloromethane .

- Workflow : In situ monitoring via TLC or LC-MS helps identify optimal reaction termination points.

Q. How should researchers address contradictions in reported spectral data for this compound?

- Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) or enantiomeric impurities.

- Resolution :

- Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns .

- Compare optical rotation ([α]D) with literature values to verify stereochemical integrity .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Core Modifications : Replace the nitro group on pyridine with halogens (e.g., bromine) or methyl groups to study electronic effects .

- Stereochemistry : Synthesize (S)-enantiomers or diastereomers to assess chirality-dependent bioactivity .

Q. Can computational modeling predict the reactivity or biological targets of this compound?

- Approach :

- Docking Studies : Use software like AutoDock to simulate interactions with bromodomains (e.g., BET proteins) based on nitro group electron-withdrawing effects .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. What in vitro assays are suitable for evaluating biological activity?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.